molecular formula C5H5NS2 B153584 Thiophene-2-carbothioamide CAS No. 20300-02-1

Thiophene-2-carbothioamide

Cat. No. B153584
Key on ui cas rn: 20300-02-1
M. Wt: 143.2 g/mol
InChI Key: HDXYHAPUCGQOBX-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

Acetic acid (3.78 ml) was added to a stirred mixture of 2-thiophenecarbothioamide (3.15 g), ethyl chloroformylacetate potassium salt (6.23 g) and ethanol (60 ml). Afte refluxing for 4 h, ethyl chloroformylacetate potassium salt (4.15 g) and acetic acid (2.52 ml) were added, and then the refluxing was continued for further 20 h. The reaction mixture was concentrated, diluted with saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4), and concentrated to give an oil which was purified by silica gel column chromatography. From the fraction eluted with ethyl acetate-hexane (1:1, v/v) the crystals of ethyl 2-(2-thienyl)-5-thiazolecarboxylate (3.29 g, 63%) were obtained. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 61-62° C.
Name
ethyl chloroformylacetate potassium salt
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Name
ethyl chloroformylacetate potassium salt
Quantity
6.23 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.78 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[S:8])[NH2:7].[K].Cl[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=O.C(O)C>C(O)(=O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:8][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:11][N:7]=1 |f:1.2,^1:8|

Inputs

Step One
Name
ethyl chloroformylacetate potassium salt
Quantity
4.15 g
Type
reactant
Smiles
[K].ClC(=O)CC(=O)OCC
Name
Quantity
2.52 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
S1C(=CC=C1)C(N)=S
Name
ethyl chloroformylacetate potassium salt
Quantity
6.23 g
Type
reactant
Smiles
[K].ClC(=O)CC(=O)OCC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
3.78 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Afte refluxing for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
From the fraction eluted with ethyl acetate-hexane (1:1

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
S1C(=CC=C1)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.29 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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